molecular formula C20H16F3NO5S2 B2355328 Methyl 4-(4-methylphenyl)-3-{[4-(trifluoromethoxy)phenyl]sulfamoyl}thiophene-2-carboxylate CAS No. 959529-86-3

Methyl 4-(4-methylphenyl)-3-{[4-(trifluoromethoxy)phenyl]sulfamoyl}thiophene-2-carboxylate

Cat. No.: B2355328
CAS No.: 959529-86-3
M. Wt: 471.47
InChI Key: XMTWSPZEDDIVPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(4-methylphenyl)-3-{[4-(trifluoromethoxy)phenyl]sulfamoyl}thiophene-2-carboxylate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties This compound features a thiophene ring substituted with a carboxylate group, a sulfonyl group, and an amino group attached to a trifluoromethoxyphenyl moiety

Scientific Research Applications

Methyl 4-(4-methylphenyl)-3-{[4-(trifluoromethoxy)phenyl]sulfamoyl}thiophene-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its functional groups that impart desirable properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-methylphenyl)-3-{[4-(trifluoromethoxy)phenyl]sulfamoyl}thiophene-2-carboxylate typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.

    Introduction of the Carboxylate Group: The carboxylate group is introduced via esterification, where a carboxylic acid reacts with methanol in the presence of an acid catalyst.

    Sulfonylation: The sulfonyl group is added through a sulfonylation reaction, where a sulfonyl chloride reacts with the thiophene ring in the presence of a base.

    Amination: The amino group is introduced by reacting the sulfonylated thiophene with an amine, such as 4-(trifluoromethoxy)aniline, under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-methylphenyl)-3-{[4-(trifluoromethoxy)phenyl]sulfamoyl}thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonyl or amino groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides in the presence of catalysts or under thermal conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

    Reduction: Thiols, amines, and other reduced derivatives.

    Substitution: Substituted thiophenes with various functional groups.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-((2-(((4-methylphenyl)sulfonyl)amino)propionyl)amino)benzoate
  • [(4-methylphenyl)sulfonyl]acetic acid

Uniqueness

Methyl 4-(4-methylphenyl)-3-{[4-(trifluoromethoxy)phenyl]sulfamoyl}thiophene-2-carboxylate is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to participate in specific chemical reactions, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl 4-(4-methylphenyl)-3-[[4-(trifluoromethoxy)phenyl]sulfamoyl]thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F3NO5S2/c1-12-3-5-13(6-4-12)16-11-30-17(19(25)28-2)18(16)31(26,27)24-14-7-9-15(10-8-14)29-20(21,22)23/h3-11,24H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMTWSPZEDDIVPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=C2S(=O)(=O)NC3=CC=C(C=C3)OC(F)(F)F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F3NO5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.